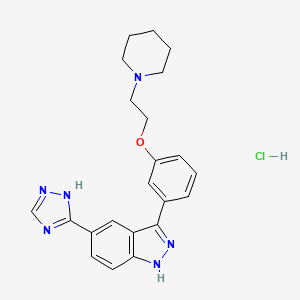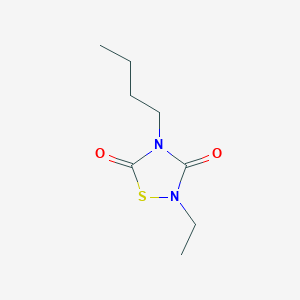![molecular formula C19H26N2OS B2653801 N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide CAS No. 1181876-28-7](/img/structure/B2653801.png)
N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanocycloheptyl group and a sulfanyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may include the following steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions.
Sulfanylation of the phenyl ring:
Acetamide formation: The final step involves the coupling of the cyanocycloheptyl group with the sulfanyl-substituted phenyl ring through an amide bond formation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitro-substituted phenyl derivatives, halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying the effects of sulfanyl-substituted compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group could influence its reactivity and binding affinity, while the cyanocycloheptyl group may affect its overall molecular conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclohexyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide: Similar structure with a cyclooctyl group instead of a cycloheptyl group.
N-(1-cyanocycloheptyl)-2-{[4-(methyl)phenyl]sulfanyl}acetamide: Similar structure with a methyl-substituted phenyl ring instead of an isopropyl-substituted phenyl ring.
Uniqueness
N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide is unique due to the specific combination of its functional groups and ring structures
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-propan-2-ylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-15(2)16-7-9-17(10-8-16)23-13-18(22)21-19(14-20)11-5-3-4-6-12-19/h7-10,15H,3-6,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPIGCSOCESNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)

![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide](/img/structure/B2653728.png)

![2-(2-chlorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653730.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)

![[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione](/img/structure/B2653738.png)
![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)

